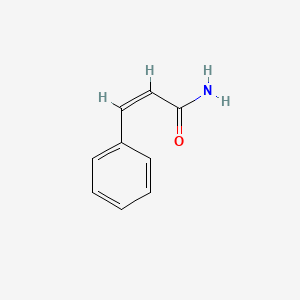

cis-Cinnamamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJMQOBVMLION-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39124-46-4 | |

| Record name | Cinnamamide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMAMIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEO59P6VC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Strategies

Classical Approaches to Cinnamamide (B152044) Synthesis

Classical methods for synthesizing cinnamamides often rely on activating the carboxylic acid functional group of cinnamic acid or its derivatives, followed by reaction with an amine.

Direct condensation between carboxylic acids and amines can be challenging due to the formation of unreactive ammonium (B1175870) carboxylate salts at room temperature, often requiring elevated temperatures amazonaws.com. To overcome this, coupling agents are frequently employed to activate the carboxylic acid. For instance, the reaction of cinnamic acid with propargyl amine in the presence of EDAC (1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride) has been reported to promote the coupling in good yield scielo.br. Other reagents like N,N'-Dicyclohexylcarbodiimide (DCC) are also commonly used activators for amide formation from carboxylic acids and amines researchgate.net.

Metal-free methods have also been developed for the direct amidation of cinnamic acid derivatives. One approach utilizes thiuram disulfide to couple cinnamic acid with amines at room temperature, offering an advantage by avoiding toxic metals . Boric acid has also been reported as a catalyst for the direct amidation of cinnamic acid by diethylamine (B46881) researchgate.net. Additionally, polyphosphoric acid (PPA) has been shown to promote the direct aldol (B89426) condensation of amides, providing a straightforward preparation of cinnamamides in moderate-to-excellent yields mdpi.com.

While these methods are effective for forming the amide bond, the stereochemical outcome (formation of cis vs. trans isomers) is highly dependent on the specific reaction conditions and substrates. Many standard condensation methods tend to favor the trans isomer due to its greater thermodynamic stability.

Utilizing activated forms of cinnamic acid, such as acid halides or anhydrides, is a common strategy to facilitate amidation reactions. Cinnamoyl chloride, the acid chloride of cinnamic acid, readily reacts with amines to form cinnamamides. For example, substituted 2-aminothiophenes react with cinnamoyl chloride in acetone/pyridine to form bioactive cinnamamide derivatives . The in situ generation of the active acid chloride using reagents like POCl3 from cinnamic acid and DMF has also been reported for cinnamamide synthesis nih.gov.

Anhydride (B1165640) formation is another reliable method to activate the carboxylic group of cinnamic acid. Mixed anhydrides, formed by reacting cinnamic acid with reagents like isobutyl chloroformate or pivalic anhydride, can subsequently react with amines to yield amides nih.gov. The use of pivaloyl chloride to generate an N-pivaloyl-activated amide has also been demonstrated in the transamidation of cinnamamide nih.gov.

These activated carboxylic acid derivatives are highly reactive towards amines, leading to efficient amide bond formation. Similar to direct condensation, the stereochemistry of the resulting cinnamamide is primarily determined by the stereochemistry of the starting cinnamic acid derivative used. If cis-cinnamic acid derivatives are employed, these methods can be used to synthesize cis-cinnamamides, provided that isomerization does not occur under the reaction conditions.

Condensation Reactions of Cinnamic Acid Derivatives with Amines

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of cinnamamides has benefited from the application of advanced synthetic techniques aimed at improving efficiency, reducing reaction times, and enhancing sustainability.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been successfully employed to accelerate cinnamamide synthesis. Microwave-assisted protocols often lead to significantly reduced reaction times compared to conventional heating methods, while maintaining comparable yields. [10 from first search, 16, 18 from first search, 23 from first search] Solvent-free microwave-assisted amidation reactions using co-catalytic systems, such as phenylboronic acid and a Lewis base, have been reported as efficient methods for accessing cinnamamide derivatives. [16 from first search, 18 from first search] This technique offers a greener approach by minimizing or eliminating the need for organic solvents.

Continuous-Flow Microreactor Synthesis

Continuous-flow microreactor technology provides advantages such as improved heat and mass transfer, enhanced safety, and ease of scale-up, making it suitable for cinnamamide synthesis. Efficient methods for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by enzymes like Lipozyme® TL IM have been developed using continuous-flow microreactors. [7 from first search, 13 from first search] These flow processes can achieve high conversions with short residence times and mild reaction temperatures. [13 from first search] Continuous flow mechanochemistry has also been applied to the amidation of cinnamic acid derivatives. [12 from first search]

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an atom-economical and efficient approach to synthesize complex molecules from three or more starting materials in a single step. While MCRs are widely used in organic synthesis for generating diverse chemical structures [14, 16, 18, 38 from first search, 7, 8, 14, 16, 18], specific one-pot multicomponent reactions directly yielding the cinnamamide core from simple building blocks are less common in the provided search results. However, the principle of MCRs can be applied to synthesize cinnamamide derivatives or related structures in a single operation. For example, one-pot transamidation reactions of cinnamamide have been reported. [12 from first search] The development of novel MCRs for the direct construction of the cinnamamide scaffold remains an area of interest.

Gram-Scale Synthesis and Process Optimization

The scalability of synthetic methods is a critical aspect for the practical application of cinnamamide synthesis. Several methods for preparing cinnamamides and their derivatives have been demonstrated on a gram scale, indicating their potential for larger-scale production. Examples include the nickel-catalyzed E-to-Z isomerization of epoxycinnamamides beilstein-journals.orgnih.govresearchgate.net, amidation reactions using reagents like pentafluoropyridine (B1199360) (PFP) [12 from first search, 25 from first search, 29 from first search], oxidation of imines derived from cinnamaldehyde (B126680) [12 from first search, 25 from first search, 29 from first search], carboxylation of alkenylboronic acid/ester derivatives [12 from first search, 25 from first search, 29 from first search], and amidation using methyltrimethoxysilane (B3422404) [29 from first search]. Process optimization, often explored in the context of techniques like continuous flow and microwave synthesis, focuses on parameters such as reaction temperature, time, solvent, catalyst loading, and reactant ratios to maximize yield, purity, and efficiency for larger-scale operations. [13 from first search, 16 from first search]

Chemical Reactivity and Transformation Studies

Reactions of the α,β-Unsaturated Amide Moiety

Cycloaddition Reactions and Intramolecular Cyclizations

The α,β-unsaturated system within the cinnamamide (B152044) scaffold can participate in cycloaddition reactions. Photochemical irradiation of trans-cinnamimide has been shown to yield a cyclobutane (B1203170) photoisomer through intramolecular cyclization, alongside cis- and trans-cinnamamide, presumably via nitrogen-carbonyl fission and hydrogen abstraction cdnsciencepub.com. This suggests that cis-trans isomerization can occur at the amide stage under photolysis conditions, and cyclobutane formation and carbonyl-nitrogen bond fission may be faster than this isomerization in certain cinnamimide derivatives cdnsciencepub.com.

Intramolecular cycloadditions have also been observed in substituted cinnamamide systems. For instance, refluxing N-(phenylpropargyl)-cis-cinnamamide in acetic anhydride (B1165640) resulted in competitive [4 + 2] and [2 + 2] intramolecular cycloadditions researchgate.net, leading to the formation of benz[f]isoindole derivatives and substituted 3-pyrrolin-2-one researchgate.netacs.org. These reactions highlight the potential of the cis-cinnamamide framework to undergo various intramolecular cyclization pathways depending on the attached substituents and reaction conditions researchgate.netacs.org.

Oxidation and Reduction Chemistry of the Cinnamamide Scaffold

The cinnamamide structure is susceptible to both oxidation and reduction reactions, primarily at the α,β-unsaturated double bond and potentially the amide carbonyl.

Oxidation: The double bond in cinnamamide can undergo epoxidation. Enantioselective epoxidation of electron-deficient cis- and trans-α,β-unsaturated amides, including cinnamamide, has been achieved using manganese complexes with bis-amino-bis-pyridine ligands and hydrogen peroxide as an environmentally benign oxidant researchgate.net. Sodium percarbonate has also been explored as an oxidant for the epoxidation of cinnamamide derivatives, providing good to high yields and high enantioselectivities researchgate.net. Additionally, cinnamamide can be oxidized to form corresponding cinnamic acid derivatives . Catalytic oxidation reactions have also been applied in the preparation of cinnamamide-substituted compounds nih.govbeilstein-journals.org.

Reduction: The cinnamamide moiety can be reduced. Reduction of cinnamamide yields cinnamylamine (B1233655) . Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of amides . Reductive amidation reactions involving related compounds have also been reported nih.gov.

Reactivity of the Amide Functional Group

The amide functional group in this compound is a key center of reactivity, participating in amidation, transamidation, derivatization at the nitrogen atom, and reactions involving the carbonyl group.

Amidation and Transamidation Reactions

Amidation reactions are fundamental for synthesizing cinnamamide derivatives. Cinnamamides can be synthesized through the reaction of cinnamic acid with amines researchgate.netontosight.ai. Various methods exist for amide formation, including the reaction of carboxylic acids activated by coupling reagents like N,N-dicyclohexylcarbodiimide (DCC) with amines, or the use of active carboxylic acid derivatives such as acid chlorides researchgate.net.

Specific amidation methods for cinnamamide synthesis include:

Direct amidation of cinnamic acid with amines under acidic conditions smolecule.com.

Refluxing cinnamic acid and amines in a solvent like ethanol (B145695) or methanol (B129727) smolecule.com.

Microwave-assisted synthesis, which accelerates reaction times and improves yields smolecule.comthieme-connect.com.

Using coupling reagents such as pivaloyl chloride nih.govbeilstein-journals.org, pivalic anhydride nih.govbeilstein-journals.org, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) beilstein-journals.org, phosphorus trichloride (B1173362) (PCl₃) nih.gov, pentafluoropyridine (B1199360) (PFP) beilstein-journals.org, and triazine-based reagents nih.gov.

Metal-catalyzed amidation reactions, including those catalyzed by copper nih.govbeilstein-journals.org, palladium nih.govbeilstein-journals.org, and nickel nih.gov.

Borane-catalyzed direct amidation of carboxylic acids nih.govbeilstein-journals.org.

Transamidation, the conversion of one amide into another, is also a relevant reaction for cinnamamide. One-pot transamidation of cinnamamide using pivaloyl chloride has been reported nih.govbeilstein-journals.org. Metal-catalyzed transamidation reactions, such as those catalyzed by copper, have also been developed nih.govbeilstein-journals.org. Mild, metal-free transamidation methods utilizing N-acyl-2-piperidones have been shown to be applicable to a range of amines researchgate.net.

Derivatization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the amide group in this compound can be functionalized, leading to N-substituted derivatives. Nucleophilic substitution at the amide nitrogen is a key reaction for altering the properties of cinnamamide smolecule.com. N-acylation reactions, which involve the introduction of an acyl group onto the nitrogen, are common methods for N-substitution.

Examples of N-substitution or reactions leading to N-substituted cinnamamides include:

Reaction of cinnamoyl chloride with amines to form N-substituted cinnamamides mdpi.com.

Palladium-catalyzed N-acylation of cinnamic acids using tertiary amines beilstein-journals.org.

Borane-catalyzed N-acylation reactions nih.govbeilstein-journals.org.

Synthesis of N-phenyl cinnamamide derivatives via reaction of cinnamic acid with anilines nih.govmdpi.com.

Studies on N-substituted cinnamamide derivatives have explored their potential biological activities, highlighting the importance of N-substitution in modifying compound properties mdpi.com.

Carbonyl Reactivity and Related Transformations

The carbonyl group of the amide in this compound can undergo various transformations. While amides are generally less reactive at the carbonyl carbon compared to esters or acyl chlorides due to resonance stabilization, the carbonyl remains a site of potential reactivity.

Reactions involving the carbonyl group or related transformations include:

Hydrolysis of the amide under acidic or basic conditions, breaking it down into cinnamic acid and the corresponding amine smolecule.com.

Reactions involving the activation of the carboxyl group of cinnamic acid for amide formation, which indirectly relates to carbonyl reactivity in the synthesis of cinnamamide nih.govbeilstein-journals.org.

The carbonyl group's conformation can influence the infrared spectra and potentially the reactivity of cinnamamide derivatives cdnsciencepub.com.

Reductive amidation, which involves the formation of an amide bond, implicates the carbonyl or a carbonyl precursor nih.gov.

Aromatic Ring Substitutions and Their Influence on Reactivity

The phenyl ring in this compound can undergo electrophilic and nucleophilic substitution reactions . The presence and nature of substituents on the aromatic ring significantly influence the reactivity of the cinnamamide molecule, particularly in electrophilic aromatic substitution (EAS) reactions pdx.edustpeters.co.inuobabylon.edu.iq.

Substituents on the benzene (B151609) ring can affect both the rate and the regioselectivity of EAS reactions pdx.edustpeters.co.inmsu.edu.

Reactivity: Electron-donating groups (activating groups) increase the electron density of the aromatic ring, making it more reactive towards electrophiles and accelerating the reaction rate compared to benzene pdx.edustpeters.co.inuobabylon.edu.iqmasterorganicchemistry.com. Electron-withdrawing groups (deactivating groups) decrease the electron density of the ring, making it less reactive and slowing down the reaction rate pdx.edustpeters.co.inuobabylon.edu.iqmasterorganicchemistry.com. The amide group itself influences the reactivity of the aromatic ring uobabylon.edu.iq. While amides have a lone pair on the nitrogen that can be donated into the ring via resonance, the carbonyl group withdraws electron density, diminishing the activating effect compared to simple amines uobabylon.edu.iq.

Orientation: Substituents also direct the position of incoming electrophiles pdx.edustpeters.co.inmsu.edu. Activating groups and halogens are typically ortho, para-directors, while deactivating groups are generally meta-directors pdx.edustpeters.co.inuobabylon.edu.iq.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is a definitive method for resolving crystal structures and confirming stereochemistry, including the assignment of cis or trans configurations around a double bond . For cinnamamide (B152044) derivatives, X-ray analysis has been used to confirm the Z-isomer (cis) configuration of synthesized compounds nih.gov. While direct data for cis-cinnamamide is limited in the provided sources, the application of X-ray crystallography to a cis-cinnamide derivative successfully confirmed its structure as the Z-isomer nih.gov. In some cases involving mixed crystals of cinnamamide, X-ray diffraction data alone were not sufficient to assign absolute structures, but this was overcome by analyzing the stereochemistry of photoproducts .

The arrangement of molecules in the crystal lattice, known as crystal packing, and the intermolecular forces between them significantly influence the bulk properties of a solid material. X-ray crystallography reveals these interactions, such as hydrogen bonds and π-π stacking. In the crystal structure of trans-cinnamamide cocrystals with phthalic acid, molecules are linked by N-H···O hydrogen bonds, forming a one-dimensional ribbon structure acs.org. Pure cinnamamide (trans isomer) crystallizes in the centrosymmetric space group P2₁/c . Studies on related styryl compounds have also shown the presence of π-π stacking interactions in the crystal packing researchgate.net. While specific details on the crystal packing of this compound are not extensively provided, these studies on related structures highlight the types of interactions that would be analyzed.

The conformation of a molecule in the solid state can be determined by X-ray crystallography. This is particularly important for flexible molecules like cinnamamide, which can adopt different spatial arrangements. Studies on trans-cinnamamide in cocrystals have shown that X-ray analysis can reveal conformational changes, such as a "pedal-like" motion, that occur within the crystal lattice acs.orgresearchgate.netcapes.gov.bracs.org. The arrangement and conformation of molecules in the crystal are closely related to their solid-state reactivity, such as photodimerization acs.orgresearchgate.netcapes.gov.br.

Analysis of Crystal Packing and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution and sometimes in the solid state. It provides detailed information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are routinely used for the detailed structural assignment of cinnamamide derivatives rsc.orgbeilstein-journals.orgacs.orgmpn.gov.rsmdpi.comcardiff.ac.uk. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, providing information about the functional groups and connectivity within the molecule. Coupling constants observed in ¹H NMR spectra are particularly useful for determining the relative orientation of protons, including confirming the cis or trans configuration of double bonds acs.org. Although specific high-resolution ¹H and ¹³C NMR data for this compound were not comprehensively detailed in the provided results, these techniques are fundamental for its structural characterization, as demonstrated by their application to related cis compounds and derivatives beilstein-journals.orgacs.orgmpn.gov.rsmdpi.com. For example, ¹H NMR has been used to analyze mixtures of cis and trans isomers, with distinct peaks observed for the vinyl protons of each isomer cardiff.ac.uk.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful for elucidating complex structures, confirming stereochemistry, and studying molecular conformation rsc.orgacs.orgmpn.gov.rsmdpi.comrsc.orgnih.govchemspider.com. NOESY experiments reveal through-space correlations between nuclei, which are particularly valuable for determining the relative stereochemistry across double bonds and understanding the preferred conformation of a molecule in solution acs.orgmpn.gov.rsrsc.orgnih.gov. For instance, NOESY analysis has been used to confirm the cis-structure of cinnamamide derivatives by showing correlations between protons that are spatially close in the cis configuration rsc.org. HSQC spectroscopy correlates proton and carbon signals directly bonded to each other, aiding in the assignment of resonances mpn.gov.rschemspider.comnih.gov. Exchange Spectroscopy (EXSY), another 2D NMR technique, can be applied to study dynamic processes like the interconversion of conformational isomers (rotamers) in cinnamamide derivatives mdpi.com.

| Technique | Information Provided | Relevance to this compound |

| X-ray Crystallography | Solid-state molecular structure, crystal packing, intermolecular interactions, conformation | Confirms cis stereochemistry, reveals how molecules pack and interact in the solid state, determines solid-state conformation. nih.govacs.orgresearchgate.netcardiff.ac.uk |

| ¹H NMR | Chemical environment of protons, connectivity, coupling constants | Provides characteristic signals for protons, helps determine the cis configuration via coupling constants. rsc.orgbeilstein-journals.orgacs.orgmpn.gov.rsmdpi.comcardiff.ac.uk |

| ¹³C NMR | Chemical environment of carbon atoms | Provides characteristic signals for carbons, complements ¹H NMR for structural assignment. rsc.orgbeilstein-journals.orgmpn.gov.rsmdpi.com |

| NOESY (2D NMR) | Through-space correlations, relative stereochemistry, conformation | Confirms cis configuration and helps determine the preferred conformation in solution. acs.orgmpn.gov.rsmdpi.comrsc.orgnih.gov |

| HSQC (2D NMR) | ¹H-¹³C connectivity | Aids in assigning ¹H and ¹³C signals. mpn.gov.rschemspider.comnih.gov |

| EXSY (2D NMR) | Exchange processes, rotamer interconversion | Can be used to study dynamic conformational changes in solution. mdpi.com |

Investigation of s-cis/s-trans Amide Conformations in Solution

The amide group in this compound can exist in two primary conformations relative to the C-N bond: s-cis and s-trans. These conformers arise from restricted rotation around the partially double-bonded C-N linkage due to resonance stabilization of the amide group. The relative populations of these conformers in solution can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly dynamic NMR techniques or analysis of chemical shifts and coupling constants.

Studies on related amide compounds, such as N-substituted cinnamamides or other carboxamides, have demonstrated the influence of steric and electronic factors on the s-cis/s-trans equilibrium mdpi.comnih.gov. For instance, computational analysis of N1-acetamide derivatives revealed that while some amides show nearly equal populations of s-cis and s-trans conformers, others exhibit a preference for one conformation nih.gov. The s-cis conformation is often implicated as the optimal conformation for certain chemical reactions, such as C-H functionalization nih.gov.

While specific detailed NMR data on the s-cis/s-trans conformation of this compound itself in solution were not extensively detailed in the search results, studies on related cinnamic acid derivatives and amides provide insight. For example, the coupling constant of vinyl protons in NMR spectra can indicate the stereochemistry of the double bond (cis or trans) isca.me. The presence of distinct signals or broadening of signals in the NMR spectrum at different temperatures can be indicative of the interconversion between s-cis and s-trans amide conformers mdpi.com. Research on N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide, a related cinnamamide derivative, showed a ratio of s-trans to s-cis conformers of approximately 73:27 in DMSO-d6 based on NMR results, consistent with computational analysis mdpi.com. This suggests that the s-trans conformation is generally more stable for such amide linkages, although the specific ratio can be influenced by substituents and solvent.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound and analyzing its molecular vibrations and bonding. These techniques probe the vibrational modes of the molecule, providing a spectroscopic fingerprint that is highly sensitive to the molecular structure and conformation.

Characteristic absorption bands in the IR spectrum of cinnamamide and its derivatives include those corresponding to the N-H stretching vibrations of the amide group, the C=O stretching vibration (amide I band), the C-N stretching and N-H bending vibrations (amide II band), the C=C stretching vibration of the alkene, and the C-H stretching and bending vibrations of both the aromatic ring and the alkene isca.memdpi.com.

Studies on related compounds like cinnamic acid and other cinnamamides provide expected ranges for these vibrations. For instance, the C=O stretching band of amides typically appears around 1650 cm⁻¹ mdpi.com. N-H stretching vibrations in secondary amides can appear as multiple bands above 3000 cm⁻¹, sometimes indicating the presence of hydrogen bonding isca.me. The C=C stretching vibration of the alkene is also a prominent feature in the vibrational spectra mdpi.com.

Vibrational spectroscopy can also provide insights into the conformation of the amide group. The frequencies of the amide I and amide II bands are known to be sensitive to the s-cis/s-trans conformation of the amide linkage cdnsciencepub.com. For example, in some conjugated systems, distinct carbonyl stretching bands have been assigned to s-cis and s-trans conformers cdnsciencepub.com.

Raman spectroscopy complements IR spectroscopy by providing information on different molecular vibrations, particularly those involving non-polar bonds or symmetrical vibrations that are weak in IR. While specific Raman data for this compound was not extensively detailed, comparative vibrational studies of cis- and trans-cinnamic acid polymorphs using both IR and Raman spectroscopy have been reported, highlighting differences in spectra related to crystal structure and hydrogen bonding researchgate.net. These studies demonstrate the utility of vibrational spectroscopy in distinguishing between isomers and analyzing molecular interactions.

Table 1 summarizes typical vibrational band assignments for functional groups found in cinnamamide derivatives, based on related studies.

| Functional Group | Type of Vibration | Approximate IR Frequency (cm⁻¹) | Notes | Source (Related Compound) |

| N-H (Amide) | Stretching | > 3000 | Can show multiple bands, sensitive to H-bonding isca.me | N-(5-methylpyridin-2-ylcarbamothiol)cinnamamide isca.me |

| C=O (Amide I) | Stretching | ~1650 | Strong band mdpi.com | Cinnamic acid derivatives mdpi.com |

| C-N (Amide II) | Bending + Stretching | ~1500-1600 | Often coupled vibrations | |

| C=C (Alkene) | Stretching | ~1600-1630 | Cinnamic acid derivatives mdpi.com | |

| C-H (Aromatic/Alkene) | Stretching | 2850-3100 | sp² and sp³ C-H stretches mdpi.com | Cinnamic acid derivatives mdpi.com |

| C-H (Aromatic) | Out-of-plane bend | 700-800 | Fingerprint region | Cinnamic acid researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight of this compound and obtaining information about its fragmentation pathways. HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the compound.

In HRMS, the molecule is ionized and then fragmented, and the mass-to-charge ratio (m/z) of the parent ion and the fragment ions are measured with high precision. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information for structural elucidation.

Studies on cinnamamide derivatives have utilized HRMS to confirm the synthesis of target compounds by matching the observed exact mass with the calculated mass acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net. For example, HRMS with electrospray ionization time-of-flight (ESI-TOF) has been used to determine the mass-to-charge ratio of protonated molecules ([M+H]⁺), allowing for the confirmation of the molecular formula acs.org.

The fragmentation of cinnamamide in mass spectrometry is expected to involve cleavage of bonds within the molecule, leading to characteristic fragment ions. Common fragmentation pathways for amides can include cleavage of the C-N bond, fragmentation of the acyl group, or fragmentation of the substituent on the nitrogen atom. The presence of the conjugated system (phenyl ring and alkene) in cinnamamide can also influence the fragmentation, leading to stable fragment ions corresponding to parts of the conjugated system.

While specific fragmentation data for this compound was not detailed in the provided search results, HRMS analysis of related phenylacrylamide derivatives has been used to identify molecular families based on fragmentation patterns researchgate.net. This suggests that characteristic fragmentation ions can be observed for the cinnamamide scaffold.

Electronic Spectroscopy (UV-Vis) for Conjugation and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in molecules, providing information about their conjugated systems and photophysical properties. Molecules with π electron systems, such as the conjugated double bond and the phenyl ring in this compound, absorb UV or visible light, promoting electrons to higher energy levels.

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region due to the presence of the conjugated π system involving the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the amide. The extent of conjugation influences the wavelength of maximum absorption (λmax). Generally, increasing conjugation shifts the absorption maximum to longer wavelengths (red shift).

Studies on cinnamic acid and cinnamate (B1238496) derivatives have shown characteristic UV absorption bands. For instance, cinnamate derivatives typically show a λmax around 310 nm, which is attributed to electron delocalization across the aromatic ring and the conjugated double bond and carbonyl group researchgate.net. The absorption profile can be influenced by the solvent polarity and the specific substituents on the molecule nih.gov.

Photoisomerization between cis and trans isomers of cinnamic acid derivatives can be monitored using UV-Vis spectroscopy, as the two isomers often have different absorption spectra mdpi.com. Irradiation with UV light at specific wavelengths can induce the interconversion between the cis and trans forms, leading to changes in the UV-Vis absorption profile mdpi.com. For example, irradiation of E-cinnamic acid with 300 nm light can induce E to Z photoisomerization, accompanied by a blue shift in the absorption maximum mdpi.com.

The UV-Vis spectrum of this compound is therefore expected to exhibit absorption in the UV region related to its conjugated structure, and changes in this spectrum could be used to study its photochemical behavior, such as potential photoisomerization to the trans isomer.

Table 2 presents representative UV-Vis absorption data for related cinnamate compounds, illustrating typical absorption ranges for this class of molecules.

| Compound (Related) | Solvent | λmax (nm) | Notes | Source |

| Ethylhexyl methoxycinnamate | Methanol (B129727) | ~310 | Attributed to electron delocalization researchgate.net | researchgate.net |

| Cinnamic acid (E-isomer) | Water (pH 6) | ~280 | π–π* absorption band mdpi.com | mdpi.com |

| Cinnamic acid (Z-isomer) | Water (pH 6) | Blue-shifted (~12 nm from E) | Following photoisomerization mdpi.com | mdpi.com |

| Depsipeptide P2 (contains cinnamic chromophore) | Various | 280 | Wide absorption band nih.gov | nih.gov |

| Peptoid U7 (contains cinnamic chromophore) | Various | 291 | Large absorption band nih.gov | nih.gov |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for investigating the electronic structure of molecules. For cis-cinnamamide, DFT calculations can provide detailed information about its optimized geometry, electronic properties, conformational preferences, and spectroscopic characteristics.

Geometry Optimization and Validation of Experimental Structures

Geometry optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, representing its most stable structure. These calculated geometries can be compared with experimental data obtained from techniques such as X-ray crystallography to validate the computational methods and basis sets used. While direct experimental crystal structures for this compound itself were not explicitly found in the search results, studies on related cinnamamide (B152044) derivatives and cinnamic acid isomers demonstrate the utility of DFT for this purpose mpn.gov.rscardiff.ac.ukresearchgate.netnih.gov. DFT-optimized geometries often show good agreement with experimental results, although the quality of the agreement can depend on the initial geometry used in the calculation mpn.gov.rs. For instance, DFT has been used to validate experimental geometries and compare them with computational models for cinnamamide derivatives . Studies on cinnamic acid and cinnamaldehyde (B126680), which share structural similarities with cinnamamide, illustrate how DFT can be used to investigate the geometrical structure of conformational isomers in both gas phase and solution researchgate.netscielo.org.mx.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

Analysis of the electronic structure using DFT provides insights into the reactivity and properties of a molecule. Key aspects include the energies and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the band gap) is an important indicator of electronic transitions and reactivity.

For related cinnamate (B1238496) molecules, studies have shown that HOMO and LUMO orbitals can span the entire molecule, although electron delocalization might be limited in certain cases researchgate.net. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons researchgate.net. These frontier molecular orbitals play a significant role in optical and electronic properties scielo.org.mx. TD-DFT calculations, a variant of DFT, are commonly used to calculate electronic absorption wavelengths and simulate UV-visible spectra, with absorption bands often attributed to HOMO-LUMO transitions scielo.org.mxresearchgate.net. Studies on cinnamamide-chalcone derivatives have also utilized electronic structure analysis to understand potential interaction sites with biological targets nih.gov.

Conformational Analysis and Rotational Barrier Determination

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. DFT calculations are valuable for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. This is particularly relevant for this compound due to the presence of single bonds that allow for rotation, such as the amide C-N bond and the C=C vinyl bond to the phenyl ring.

Studies on carboxamides of diaminouracils, which contain an amide bond, have used DFT to compute the free energy difference between conformers and determine rotational barriers mdpi.com. These calculations can be consonant with experimental techniques like NMR, which can also provide information on conformer ratios and rotational barriers mdpi.com. For cinnamic acid and cinnamaldehyde, DFT studies have investigated conformational preferences in both gas phase and solvents, calculating relative energies and rotational barriers researchgate.netscielo.org.mx. The stability of conformers can be influenced by factors such as solvent polarity, although the effect might not always be significant enough to change the conformational preference researchgate.netscielo.org.mx.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

DFT can be used to predict various spectroscopic properties, which can then be compared with experimental spectra (e.g., IR, Raman, NMR) for validation and to aid in peak assignment. Predicted vibrational frequencies correspond to the different modes of molecular vibration, while calculated chemical shifts are crucial for interpreting NMR spectra.

For cinnamic acid and cinnamaldehyde, DFT calculations have been used to simulate vibrational IR and Raman spectra, showing good agreement with experimental data scielo.org.mx. The calculations can help identify characteristic peaks corresponding to functional groups like the carbonyl (C=O) and olefinic (C=C) bonds scielo.org.mx. DFT, often using methods like Gauge Invariant Atomic Orbitals (GIAO), is also employed to calculate ¹H and ¹³C NMR chemical shifts, which are important for structural characterization scielo.org.mx. These calculated chemical shifts can be compared with experimental NMR data obtained in different solvents researchgate.netscielo.org.mx.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the time-dependent behavior and equilibrium properties of molecular systems. These methods are particularly useful for exploring conformational sampling and dynamics in various environments.

Conformational Sampling and Dynamics in Solution and Solid State

MD and MC simulations allow researchers to explore the range of possible conformations a molecule can adopt and how it moves and interacts over time. This is essential for understanding flexibility and behavior in different phases, such as solution and the solid state.

MD simulations can reveal the dynamic nature of molecular conformations and how they change over time acs.orgucl.ac.uk. They can be used to sample different binding modes of flexible ligands and estimate their population distribution nih.gov. Hybrid MD/MC methods have been developed to enhance conformational sampling, particularly for flexible molecules with rotatable bonds nih.gov. These methods can involve gradually turning off interactions to allow for bond rotation and then turning them back on, facilitating the exploration of different conformers nih.gov.

Simulation of Molecular Interactions and Self-Assembly

Molecular simulations have been employed to study the interactions and self-assembly of cinnamamide derivatives. For instance, studies on cyclodextrins functionalized with cinnamamide moieties have investigated the formation of supramolecular structures in both solid state and aqueous solutions. scispace.com Nuclear Magnetic Resonance (NMR) and vapor pressure osmometry (VPO) measurements, along with computational studies, have characterized these assemblies. scispace.com One study indicated that a beta-cyclodextrin (B164692) with cinnamamide at the 6-position formed insoluble supramolecular polymers in the solid state, while alpha-cyclodextrins with cinnamamide at the 6- or 3-positions formed soluble supramolecular complexes in aqueous solutions. scispace.com Specifically, 6-CiNH-α-CD was found to form a dimer in aqueous solution. scispace.com

The photoisomerization of cinnamamide from the trans to the cis configuration can also influence molecular self-assembly and host-guest interactions. Cucurbit researchgate.neturil (CB researchgate.net), for example, can form stable complexes with trans-cinnamamide derivatives. acs.org Upon UV light irradiation (300 nm), the trans-to-cis isomerization occurs, leading to the dissociation of the CB researchgate.net rings due to steric hindrance effects caused by the cis configuration. acs.org This principle has been utilized in the design of photoresponsive gating systems on surfaces of mesoporous silica (B1680970) nanoparticles for controlled release applications. acs.org

Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) studies and other in silico modeling techniques are used to develop predictive models for the biological efficacy of cinnamamide derivatives based on their molecular structures. ncsu.eduresearchgate.netmdpi.com These methods aim to correlate structural features and physicochemical properties with observed biological activities, facilitating the design of new compounds with improved potency or desired characteristics. ncsu.eduresearchgate.netmdpi.comresearchgate.net

QSAR models have been developed for various biological activities of cinnamamide derivatives, including antimicrobial and anticancer effects. researchgate.netmdpi.comresearchgate.net These models utilize statistical methods to establish relationships between molecular descriptors (representing structural and chemical properties) and biological activity data. researchgate.netmdpi.com For example, QSAR models have been developed for cinnamaldehyde derivatives against wood-decaying fungi, showing good correlation coefficients between predicted and experimental values. researchgate.net Another study used QSAR to investigate the antileishmanial and antitrypanosomal activities of cinnamate ester analogues, identifying specific molecular descriptors that influence these properties. mdpi.com The development of reliable QSAR models can help predict the activity of newly designed cinnamamide compounds before their synthesis and experimental testing. ncsu.eduresearchgate.net

In silico drug design approaches, including ligand-based and structure-based methods, are applied to cinnamamide derivatives to identify potential drug candidates. Ligand-based design relies on the knowledge of existing active compounds to derive pharmacophores or build predictive models (like QSAR). Structure-based design, on the other hand, utilizes the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to predict how a ligand might bind. researchgate.net

For cinnamamide derivatives, these principles guide the modification of the core structure to optimize interactions with specific targets. The cinnamamide scaffold, with its aromatic ring, α,β-unsaturated carbonyl, and amide moiety, offers multiple sites for chemical modification to tune biological activity. researchgate.netnih.govresearchgate.net Structure-activity relationship (SAR) studies, often supported by computational modeling, explore how changes in substituents and their positions affect potency and selectivity. researchgate.netresearchgate.netnih.govresearchgate.net For instance, modifications on the aryl or amide portions of cinnamamides have been investigated for their impact on anti-inflammatory and antimicrobial activities. nih.gov

Development of Predictive Models for Biological Efficacy

Molecular Docking Studies for Target Interaction Mechanisms

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand when bound to a biological target and to estimate the binding affinity. researchgate.netresearchgate.netresearchgate.netjapsonline.comikm.org.my This provides insights into the molecular interactions driving the binding process and helps elucidate the potential mechanism of action. researchgate.netresearchgate.netresearchgate.netjapsonline.comikm.org.my

Molecular docking studies have been conducted for various cinnamamide derivatives interacting with different biological targets, including enzymes and proteins involved in diseases. researchgate.netresearchgate.netresearchgate.netjapsonline.comikm.org.my These studies predict binding energies, which can be correlated with experimental activity data. researchgate.netresearchgate.netikm.org.my For example, docking studies of cinnamamide derivatives with P-glycoprotein, a protein involved in multidrug resistance in cancer, have predicted binding energies and identified key residues involved in the interaction. ikm.org.my A compound with a binding energy of -5.57 kcal/mol showed hydrogen bond interaction with the Trp231 residue in P-glycoprotein. ikm.org.my

Docking simulations help visualize the binding pose of the ligand within the target's active site, revealing the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netresearchgate.netjapsonline.com These predicted binding modes and affinities guide the rational design of cinnamamide derivatives with improved target engagement. researchgate.netresearchgate.net

Molecular docking has been particularly useful in studying the interactions of cinnamamide derivatives with enzyme active sites, such as α-glucosidase and targets related to ergosterol (B1671047) synthesis or function.

α-Glucosidase: Cinnamamide derivatives have shown potential as α-glucosidase inhibitors, which are relevant for managing conditions like diabetes. researchgate.netnih.govresearchgate.net Molecular docking studies with α-glucosidase have predicted favorable binding energies, suggesting thermodynamically advantageous inhibition. researchgate.net These studies have indicated that the inhibitory activity is closely related to interactions such as π-π stacking and hydrogen bonds between the cinnamamide structure and residues in the enzyme's active site. nih.govresearchgate.net For instance, docking results for certain cinnamamide derivatives with α-glucosidase have shown negative binding energy values, supporting their inhibitory potential. researchgate.net

Ergosterol: Ergosterol is a crucial component of fungal cell membranes and a target for antifungal agents. researchgate.netmdpi.com While this compound itself might not directly target ergosterol synthesis enzymes, some cinnamamide derivatives have shown antimicrobial activity involving direct interaction with ergosterol in fungal cell membranes. researchgate.netmdpi.com Molecular docking and in silico studies on these derivatives can help understand how they might interact with ergosterol or related pathways, contributing to their antifungal effects. researchgate.netmdpi.com Studies have suggested that certain cinnamamide compounds interact directly with ergosterol present in the fungal plasmatic membrane. researchgate.netmdpi.com

Biological Activity Research: Mechanistic and Structure Activity Relationship Sar Focus

Antimicrobial Activity Studies

Cinnamamide (B152044) and its derivatives have demonstrated promising antimicrobial properties against a range of pathogens, including bacteria and fungi.

Mechanistic Investigations against Bacteria and Fungi

Research into the mechanisms by which cinnamamide and its derivatives exert antimicrobial effects suggests multiple modes of action. One proposed mechanism involves direct interaction with key components of microbial cell structures. For instance, the antimicrobial activity may involve interaction with ergosterol (B1671047) in fungal cell membranes and bacterial cell walls. This interaction can lead to the disruption of membrane integrity and function.

Studies on cinnamamide derivatives have also explored their interactions with specific microbial targets. Molecular docking simulations have suggested that certain cinnamamide derivatives may target enzymes crucial for microbial survival. For example, one study proposed that the most likely targets of a specific cinnamide derivative in Candida albicans were caHOS2 and caRPD3, while in Staphylococcus aureus, the likely target was saFABH. mdpi.comresearchgate.net

Furthermore, the antibacterial activity of cinnamamide derivatives can involve the disruption of bacterial cell membranes. This disruption can lead to the release of cellular components and ultimately cell death.

Inhibition of Biofilm Formation and Related Mechanisms

Cinnamamide derivatives have shown efficacy in inhibiting the formation of biofilms, which are complex microbial communities encased in a self-produced matrix, contributing to increased resistance to antimicrobial agents. mdpi.comnih.gov These compounds can efficiently inhibit both the formation of new biofilms and disrupt pre-formed biofilms, particularly against clinical strains of Staphylococcus. mdpi.comnih.gov

While research often discusses cinnamaldehyde (B126680), a related compound, studies on Cinnamomum and its derivatives, which include cinnamamide, indicate mechanisms against biofilm formation such as the inhibition of flagella protein synthesis, swarming motility, and quorum sensing in bacteria like Pseudomonas aeruginosa. nih.gov The inhibition of quorum sensing is reported as a primary mechanism in preventing P. aeruginosa biofilm formation by Cinnamomum derivatives. nih.gov

Structure-Activity Relationships Governing Antimicrobial Efficacy

Structure-activity relationship (SAR) studies have provided insights into how modifications to the cinnamamide structure influence its antimicrobial potency. Substitutions on the aromatic ring can significantly impact activity; for example, the presence of bromine and methoxy (B1213986) groups has been shown to enhance antimicrobial activity. The α,β-unsaturation in the cinnamamide structure is considered critical for its antimicrobial efficacy, with saturation leading to reduced activity.

The nature of substituents on the amide nitrogen also contributes to the antimicrobial properties of cinnamamide derivatives. nih.gov Increasing lipophilicity generally correlates with improved membrane permeability, which can enhance bioactivity. The presence of specific functional groups, such as halogens or alkyl groups, can affect both the potency and selectivity of the antimicrobial activity towards different pathogens. For instance, the presence of an isopropyl group was found to be important for the antibacterial activity of a specific cinnamide derivative. mdpi.comresearchgate.net Replacing ester groups with amide linkers in related compounds has been shown to improve metabolic stability and target affinity, which could also be relevant to cinnamamide derivatives.

Some studies have reported minimum inhibitory concentration (MIC) values for cinnamamide derivatives against various bacterial and fungal strains. For example, N-benzyl cinnamamide showed antibacterial activity against Vibrio harveyi with an MIC of 1.66 mg/mL against specific strains. In another study, cinnamamide derivatives were active against Staphylococcus and Enterococcus species with MIC values ranging from 1 to 4 µg/mL. mdpi.comnih.gov A specific derivative, 4-isopropylbenzylcinnamide, showed potent antibacterial activity with an MIC of 458.15 µM against S. aureus, S. epidermidis, and P. aeruginosa. mdpi.comresearchgate.net

Table 1: Select Antimicrobial Activities of Cinnamamide and Derivatives

| Compound | Target Pathogen | MIC (µg/mL or µM) | Reference |

| N-benzyl cinnamamide | Vibrio harveyi strains | 1.66 mg/mL | |

| Cinnamamide derivatives | Staphylococcus species | 1–4 µg/mL | mdpi.comnih.gov |

| Cinnamamide derivatives | Enterococcus species | 1–4 µg/mL | mdpi.comnih.gov |

| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 µM | mdpi.comresearchgate.net |

| Cinnamide derivative 18 | C. albicans (ATCC-76485) | 1832.62 µM | mdpi.comresearchgate.net |

| Cinnamide derivative 18 | C. tropicalis (ATCC-13803) | 1832.62 µM | mdpi.comresearchgate.net |

| Cinnamide derivative 18 | C. glabrata (ATCC-90030), A. flavus (LM-171), P. citrinum (ATCC-4001) | 916.31 µM | mdpi.comresearchgate.net |

Anticancer Activity Investigations (In Vitro Mechanistic Focus)

Cinnamamide has been investigated for its potential anticancer properties, primarily through in vitro studies on various cancer cell lines. caymanchem.com

Evaluation of Cytotoxicity Against Cancer Cell Lines (In Vitro)

In vitro studies have evaluated the cytotoxicity of cinnamamide and its derivatives against a panel of cancer cell lines. Cinnamamide itself has shown low cytotoxicity against BEL-7402 human hepatoma cells and HT-1080 fibrosarcoma cells, with IC50 values of 1.94 mM and 1.29 mM, respectively. caymanchem.com

Cinnamamide derivatives have exhibited varying degrees of cytotoxicity depending on their specific structure. A study evaluating twelve cinnamamide derivatives against P388 cancer cell lines indicated that some derivatives showed significant anticancer activity. researchgate.net Another study on N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives assessed their cytotoxicity against human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines. mdpi.comnih.gov The IC50 values of these derivatives on HeLa cells ranged from 8.49 to 62.84 µg/mL, with some compounds showing IC50 values below 10 µg/mL. mdpi.comnih.gov Against SKOV-3 cells, the IC50 values were in the range of 7.87–70.53 µg/mL, and for MCF-7 cells, they ranged from 11.20 to 93.46 µg/mL. mdpi.comnih.gov

Further research on cinnamide-fluorinated compounds evaluated their cytotoxic effects on the HepG2 liver cancer cell line. acs.org

Table 2: Select Cytotoxicity Data of Cinnamamide and Derivatives Against Cancer Cell Lines (In Vitro)

| Compound | Cell Line | IC50 (µM or mM) | Reference |

| Cinnamamide | BEL-7402 | 1.94 mM | caymanchem.com |

| Cinnamamide | HT-1080 | 1.29 mM | caymanchem.com |

| Cinnamamide derivatives | P388 | Varies | researchgate.net |

| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa | 8.49–62.84 µg/mL | mdpi.comnih.gov |

| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives | SKOV-3 | 7.87–70.53 µg/mL | mdpi.comnih.gov |

| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives | MCF-7 | 11.20–93.46 µg/mL | mdpi.comnih.gov |

| Cinnamide-fluorinated compounds | HepG2 | Varies | acs.org |

Elucidation of Molecular Targets and Pathways Involved (e.g., Enzyme Inhibition)

Mechanistic investigations into the anticancer activity of cinnamamide derivatives have focused on identifying their molecular targets and the pathways they influence. Molecular docking studies have suggested that cinnamamide derivatives can bind to specific molecular targets, thereby influencing various biological pathways relevant to cancer. Some derivatives have shown significant interactions with target proteins involved in drug resistance.

One proposed mechanism for the anticancer activity of certain cinnamamide derivatives is the inhibition of α-glucosidase. These derivatives may interact with key residues in the enzyme's active site.

Furthermore, cinnamamide derivatives with a 4-hydroxypiperidine (B117109) moiety have been found to enhance the effect of doxorubicin (B1662922) against cancer cells. researchgate.net This enhanced activity and protection of cardiomyocytes against drug-induced toxicity is suggested to occur through the inhibition of Carbonyl Reductase 1 (CBR1). researchgate.net

Studies on cis- and trans-cinnamic acid, related compounds, have indicated their ability to inhibit the activity of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes involved in cancer cell invasion and metastasis. researchgate.net This inhibition can affect the invasive behavior of cancer cells. researchgate.net Some cinnamide derivatives have also been investigated for their potential to inhibit Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a target in several cancers. acs.org

Table 3: Select Molecular Targets and Mechanisms of Cinnamamide and Derivatives in Cancer

| Compound/Derivative Class | Proposed Mechanism/Target | Effect | Reference |

| Cinnamamide derivatives | Interaction with target proteins involved in drug resistance | Influences biological pathways | |

| Cinnamamide derivatives | α-glucosidase inhibition | Interaction with enzyme active site | |

| Cinnamamide derivatives with 4-hydroxypiperidine moiety | Carbonyl Reductase 1 (CBR1) inhibition | Enhances doxorubicin effect, protects cardiomyocytes | researchgate.net |

| Cis/Trans-Cinnamic Acid | MMP-2 and MMP-9 inhibition | Reduces cancer cell invasion | researchgate.net |

| Cinnamide derivatives | EGFR-TK inhibition | Potential anti-proliferative effect | acs.org |

SAR for Modulating Anticancer Potential

Research into the anticancer potential of cinnamamide derivatives has explored the impact of structural modifications on their activity. Studies have synthesized various cinnamamide derivatives and evaluated their cytotoxicity against different cancer cell lines sci-toys.comscitoys.com. For instance, a study evaluating twelve cinnamamide derivatives against P388 cancer cell lines indicated that some derivatives exhibited significant anticancer potential, with varying efficacy depending on structural modifications sci-toys.com. Molecular docking studies in this research suggested that certain compounds showed favorable binding energies and interactions with target proteins involved in drug resistance sci-toys.com.

Specific examples from derivative studies highlight the influence of substituents on anticancer activity. For example, certain cinnamamide derivatives have shown activity against A549 (lung cancer) cells sci-toys.com.

While comprehensive SAR specifically for cis-cinnamamide in cancer is not extensively detailed in the retrieved literature, SAR studies on cinnamamide derivatives in general suggest that modifications on the aromatic ring and the nature of the amide linker can influence biological activity sci-toys.com. For instance, the presence of specific functional groups on the phenyl ring has been explored for its impact on cytotoxic effects ebi.ac.uk. N-hydroxycinnamamide-based histone deacetylase inhibitors (HDACIs) incorporating an indole (B1671886) group have also been investigated for their anticancer activity wikipedia.org.

Available data on the anticancer efficacy of some cinnamamide derivatives are presented in the table below:

| Compound | Cell Line | IC50 (µM) |

| Cinnamamide Derivative 10 | P388 | 15.0 |

| Cinnamamide Derivative 12 | A549 | 20.5 |

These findings suggest that the cinnamamide scaffold can be a basis for developing anticancer agents, with the specific activity being highly dependent on the nature and position of substituents.

Anti-Inflammatory Effects and Associated Mechanisms

Cinnamamide derivatives have demonstrated anti-inflammatory properties, which are mediated through the modulation of various inflammatory mediators and pathways sci-toys.comscitoys.com.

Modulation of Inflammatory Mediators and Pathways (e.g., COX-2, iNOS, NF-κB, TNF-α)

Studies indicate that cinnamamide derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) sci-toys.com. These enzymes play crucial roles in the production of prostaglandins (B1171923) and nitric oxide, respectively, which are key mediators of inflammation.

While specific mechanistic studies on this compound are limited, research on derivatives like Lansiumamide B (N-methyl-N-cis-styryl-cinnamamide) has shown anti-inflammatory bioactivities. Studies on other cinnamic acid derivatives have also explored their impact on these inflammatory pathways.

SAR in Anti-Inflammatory Response

Structure-activity relationship studies on the anti-inflammatory potential of cinnamamide derivatives have begun to identify key structural features influencing their efficacy. For phenolic cinnamic acid derivatives, the presence of phenolic hydroxyl groups has been found to be important for the inhibition of inflammatory enzymes like COX. Lipophilicity has also been suggested to play a role in COX-2 inhibition.

In the context of Lansiumamide B derivatives, the length and steric hindrance of N-substitutions on the amide nitrogen have been reported to have a significant impact on biological activities, including potentially anti-inflammatory effects, although the specific SAR for anti-inflammatory activity was not fully detailed in the retrieved abstract.

Neuroprotective and Antioxidant Potential

Cinnamamide derivatives have shown neuroprotective and antioxidant properties, suggesting potential therapeutic applications in conditions associated with oxidative stress sci-toys.comscitoys.com.

Mechanisms of Antioxidant Action (e.g., Radical Scavenging)

The antioxidant activity of cinnamamide derivatives is often attributed to their ability to scavenge free radicals and reduce oxidative stress sci-toys.com. Cinnamic acid derivatives, as a broader class, are known to possess antioxidant properties, and several mechanisms have been reported, including the donation of hydrogen atoms to react with radicals, forming stable products.

The presence of a vinyl fragment and a phenyl ring in the structure contributes to the antioxidant activity. Additionally, hydroxyl or catechol groups on the phenyl ring can enhance antioxidant properties by stabilizing the phenoxyl radical formed after scavenging reactive oxygen species (ROS). Dihydroxy derivatives have shown stronger antioxidant activity compared to monohydroxy derivatives. The olefinic bond in cinnamic acid derivatives may also contribute to stabilizing phenoxy radicals through delocalization.

While direct studies on the radical scavenging mechanisms of this compound were not specifically found, the general mechanisms observed for cinnamamide derivatives and related cinnamic acid compounds provide insights into the potential antioxidant actions of the cinnamamide scaffold.

Mitigation of Oxidative Stress in Cellular Models

Cinnamamide derivatives have been shown to mitigate oxidative stress in cellular models sci-toys.com. For example, cinnamamide-barbiturate hybrids demonstrated protective activity against hydrogen peroxide (H2O2)-induced oxidative injury in H9c2 cells. One specific compound in this study significantly reduced intracellular ROS accumulation.

The neuroprotective effects of cinnamamide have been linked to its antioxidant properties, which help to mitigate oxidative stress in neuronal cells sci-toys.com. Activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway, a key defense mechanism against oxidative stress, has been implicated in the protective effects of some cinnamamide derivatives.

Specific Enzyme Inhibition Studies

Cinnamamide derivatives have been investigated for their ability to inhibit specific enzymes, notably tyrosinase and alpha-glucosidase. These studies often involve evaluating the potency of inhibition and exploring the mechanisms by which these compounds interact with the enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin (B1238610) production. Inhibitors of tyrosinase are of interest for their potential in treating pigmentation disorders. Studies have shown that certain cinnamamide derivatives can act as potent inhibitors of mushroom tyrosinase and cellular tyrosinase in B16F10 murine skin melanoma cells researchgate.netnih.govsemanticscholar.orgnih.gov.

Research indicates that the presence of a β-phenyl-α,β-unsaturated carbonyl scaffold, present in cinnamamides, plays a significant role in their tyrosinase inhibitory activity researchgate.netnih.govsemanticscholar.orgnih.gov. Specific structural features, such as the presence of a 2,4-dihydroxyphenyl group on the β-phenyl ring, have been associated with enhanced inhibitory activity researchgate.netnih.gov. For instance, certain cinnamamides with this substitution showed significantly higher mushroom tyrosinase inhibition at 25 µM compared to kojic acid, a known tyrosinase inhibitor researchgate.netnih.gov.

Cell-based experiments have demonstrated that these inhibitory effects on tyrosinase translate to a reduction in melanin production in melanoma cells without causing cytotoxicity researchgate.netnih.gov. Docking simulations have provided insights into the potential binding interactions between cinnamamide derivatives and the tyrosinase active site, suggesting stronger binding affinities for some derivatives compared to control inhibitors researchgate.netnih.govsemanticscholar.org.

While much of the research on tyrosinase inhibition focuses on the more common trans-cinnamamide scaffold and its derivatives, the fundamental β-phenyl-α,β-unsaturated carbonyl structure is present in both isomers, suggesting potential inhibitory activity for this compound as well, although specific studies focusing solely on this compound's direct tyrosinase inhibition were not predominantly found in the search results.

Here is a table summarizing representative tyrosinase inhibition data for select cinnamamide derivatives:

| Compound Feature (Example) | Enzyme Source | Concentration | Inhibition (%) | IC50 (µM) | Reference |

| 2,4-dihydroxyphenyl group | Mushroom Tyrosinase | 25 µM | >90% | Not specified | nih.gov |

| 2,4-dihydroxyphenyl group | Mushroom Tyrosinase | 25 µM | 93.72% | Not specified | researchgate.net |

| 4-hydroxy-3-methoxyphenyl | Mushroom Tyrosinase | 25 µM | 59.09% | Not specified | researchgate.net |

| Kojic acid (Control) | Mushroom Tyrosinase | 25 µM | 18.81% | 25.26 ± 1.10 semanticscholar.org | researchgate.netsemanticscholar.org |

| Compound 2 (Rhodanine analog) | Mushroom Tyrosinase | Not specified | Not specified | 5.21 ± 0.86 | semanticscholar.org |

| Compound 3 (Rhodanine analog) | Mushroom Tyrosinase | Not specified | Not specified | 1.03 ± 0.14 | semanticscholar.org |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibitors are considered for the management of type 2 diabetes. Research has explored the potential of cinnamic acid amides, a class that includes cinnamamides, as alpha-glucosidase inhibitors researchgate.netresearchgate.net.

Studies on cinnamic acid amide derivatives have shown varying degrees of alpha-glucosidase inhibitory activity. The structure-activity relationship studies in this area suggest that the α, β-unsaturation carbonyl group and a hydroxyl group in the A-ring of the cinnamic acid amide structure can be critical for this inhibitory activity researchgate.net. Molecular modeling studies have indicated that interactions such as π-π interaction and hydrogen bonding between the inhibitor and the enzyme are important for binding and inhibition researchgate.net.

While some studies on natural cinnamoyltyramine alkylamides have noted that the cis-configuration of phenethyl cinnamides might weaken alpha-glucosidase inhibition, other cinnamic acid amide derivatives have shown significant activity researchgate.netmdpi.com. For example, N-trans-coumaroyltyramine, a cinnamic acid amide derivative, demonstrated significant inhibition of alpha-glucosidase with an IC50 of 0.42 μM researchgate.net.

The stereochemistry of the double bond in alkylamides related to cinnamamides has been suggested as an important structural feature for alpha-glucosidase inhibitory activity mdpi.com. Specific cis or trans isomers of related compounds have shown differences in their inhibitory potency mdpi.com.

Here is a table summarizing representative alpha-glucosidase inhibition data for select cinnamic acid amide derivatives:

| Compound Feature (Example) | Enzyme Source | IC50 (µM) | Mechanism | Reference |

| N-trans-coumaroyltyramine | Alpha-Glucosidase | 0.42 | Uncompetitive | researchgate.net |

| NTCT (N-trans-caffeoyltyramine) | Yeast α-glucosidase | 0.40 | Not specified | mdpi.com |

| NCCT (N-cis-caffeoyltyramine) | Alpha-Glucosidase | 5.3 | Not competitive | mdpi.com |

| Acarbose (Control) | α-Glucosidase | 1644.0 nih.gov | Competitive | nih.gov |

Agrochemical and Pesticidal Applications

Cinnamamides have attracted attention in the agrochemical field due to their potential as fungicides, insecticides, and nematicides semanticscholar.orgnih.govnih.govmdpi.com. The core cinnamamide structure serves as a scaffold for designing new pesticides with improved activity and selectivity.

Fungicidal Activity against Plant Pathogens

Cinnamamide derivatives have demonstrated fungicidal activity against a range of common plant pathogens semanticscholar.orgnih.govmdpi.com. Studies have evaluated the in vitro and in vivo efficacy of synthesized cinnamamide compounds against various fungi.

For instance, novel cinnamamide derivatives have shown moderate to high activity against pathogens such as Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum at tested concentrations semanticscholar.orgnih.gov. Some derivatives have exhibited high inhibition rates, reaching up to 90% against R. solani at 50 μg/mL semanticscholar.orgnih.gov.

The modification of the cinnamamide structure, such as replacing moieties or adding substituents, has been explored to enhance fungicidal activity semanticscholar.orgnih.govmdpi.comresearchgate.net. Research suggests that certain structural changes can lead to compounds with promising applications in controlling plant diseases, including those caused by oomycetes like Phytophthora infestans and Pseudoperonospora cubensis researchgate.net.

While the fungicidal activity of cinnamamide derivatives is well-documented, specific data focusing solely on the intrinsic fungicidal activity of this compound itself was not prominently featured in the search results, with the research often focusing on synthesized derivatives.

Here is a table summarizing representative fungicidal activity data for select cinnamamide derivatives:

| Compound Type | Tested Pathogens | Concentration | Inhibition Rate (%) (Selected Examples) | Reference |

| Novel Cinnamamide Derivatives | R. solani, P. parasitica, B. cinerea, S. sclerotiorum, V. mali, P. asparagi, C. lindemuthianum | 50 μg/mL | Up to 90% against R. solani | semanticscholar.orgnih.gov |

| Indole-modified Cinnamamides | Pseudoperonospora cubensis, Phytophthora infestans | 100 mg/L, 50 mg/L | 80-100% against P. cubensis, 100% against P. infestans | researchgate.net |

Insecticidal and Nematicidal Properties

Beyond fungicidal activity, cinnamamide derivatives have also been investigated for their potential as insecticides and nematicides semanticscholar.orgnih.govnih.govmdpi.com. These properties are of interest for developing new pest control agents.

Studies have reported that certain cinnamamide derivatives display moderate insecticidal activity semanticscholar.orgnih.govmdpi.com. While specific target insect species were not detailed for this compound itself in the search results, the broader class of cinnamamides is recognized for its potential in insect control nih.gov.

Nematicidal activity of cinnamamide derivatives has been observed against nematode species such as Panagrellus redivivus and Bursaphelenchus xylophilus semanticscholar.orgnih.govmdpi.comresearchgate.net. Some naturally occurring cinnamamides isolated from plants have shown potent or moderate nematicidal activity with varying IC50 values against P. redivivus researchgate.net. For example, one cinnamamide derivative isolated from Clausena lansium seeds exhibited potent nematicidal activity against P. redivivus with an IC50 value of 0.12 mM researchgate.net.

The research indicates that modifications to the cinnamamide structure can influence their nematicidal potency semanticscholar.orgnih.govmdpi.comresearchgate.net.

Here is a table summarizing representative nematicidal activity data for select cinnamamide derivatives:

| Compound Source/Type | Tested Nematode Species | Activity Level | LC50 or IC50 | Reference |

| Novel Cinnamamide Derivatives | Not specified | Moderate | Not specified | semanticscholar.orgnih.govmdpi.com |

| Cinnamamide from Clausena lansium | Panagrellus redivivus | Potent | 0.12 mM (IC50) | researchgate.net |

| Cinnamamide from Clausena lansium | Panagrellus redivivus | Moderate | 2.75 mM (IC50) | researchgate.net |

| Compound 11b (Synthesized) | Bursaphelenchus xylophilus | Highest observed | 113.8 μg/mL (LC50) | semanticscholar.orgnih.govmdpi.com |

Advanced Applications and Future Research Directions

cis-Cinnamamide as a Versatile Building Block in Organic Synthesis

Cinnamamide (B152044) derivatives, in general, serve as important intermediates and building blocks in organic synthesis due to the presence of the α,β-unsaturated carbonyl system and the amide moiety, which can undergo various chemical transformations lookchem.com. The cis configuration of this compound introduces specific stereochemical constraints and opportunities in synthetic strategies. While much of the reported work on cinnamamide synthesis and reactions focuses on the trans isomer, the development of stereoselective synthetic routes to access this compound and its derivatives is an active area.

Methods for the synthesis of cinnamamides often involve the amidation of cinnamic acid or related acyl halides beilstein-journals.org. For instance, amidation of cinnamic acid with amines can be achieved using various reagents and catalysts beilstein-journals.org. Palladium-catalyzed β-arylation of acrylamide (B121943) systems has been explored for the stereoselective construction of Z-cinnamamide scaffolds, highlighting the ongoing efforts to control the stereochemistry during synthesis acs.org. The isomerization of E-cinnamamides into Z-cinnamamides using photocatalytic methods in recycling photoreactors has also been demonstrated, providing a route to access the cis isomers acs.org.

The this compound scaffold, with its reactive sites including the aromatic ring, the amide function, and the Michael acceptor alkene, can be further modified to create diverse structures with tailored properties researchgate.net. Functionalization on the aromatic ring or at the nitrogen of the amide group can lead to derivatives with altered electronic and steric profiles, influencing their reactivity and potential applications.

Supramolecular Chemistry and Crystal Engineering of Cinnamamide Systems

The ability of molecules to self-assemble through non-covalent interactions is central to supramolecular chemistry and crystal engineering cardiff.ac.ukacs.org. Cinnamamides, including the cis isomer, can participate in various intermolecular interactions such as hydrogen bonding, π-π stacking, and Van der Waals forces, leading to the formation of ordered supramolecular architectures in solution and the solid state cardiff.ac.uk.

Design of Host-Guest Systems and Inclusion Complexes